molecular formula C16H20N2OS B2608009 1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-24-5

1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2608009
CAS No.: 851804-24-5
M. Wt: 288.41
InChI Key: PFHXOXZYILALSO-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropanecarbonyl group and a 2,5-dimethylphenylmethylsulfanyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound may also interact with various receptors and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-diazole: Another imidazole derivative with similar chemical properties.

    2-methylimidazole: A simpler imidazole compound used in various chemical reactions.

    4,5-dihydroimidazole: A related compound with a similar structure but different functional groups.

Uniqueness

1-cyclopropanecarbonyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropanecarbonyl and 2,5-dimethylphenylmethylsulfanyl groups makes it particularly interesting for research in various fields.

Properties

IUPAC Name

cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-3-4-12(2)14(9-11)10-20-16-17-7-8-18(16)15(19)13-5-6-13/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHXOXZYILALSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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